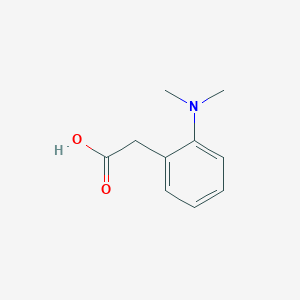

2-(2-(Dimethylamino)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(Dimethylamino)phenyl)acetic acid is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)phenyl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(Dimethylamino)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted phenylacetic acids, amino derivatives, and various functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H13NO2

- Molecular Weight : Approximately 179.22 g/mol

- Structure : The compound features a phenyl ring substituted with a dimethylamino group and a carboxylic acid functional group, which enhances its reactivity and biological interactions.

2-(2-(Dimethylamino)phenyl)acetic acid exhibits notable biological activity due to its structural characteristics:

- Mechanism of Action : The compound interacts with various biological targets, including enzymes and receptors, modulating their activity. The dimethylamino group enhances membrane permeability, allowing effective penetration into cells and interaction with intracellular targets.

- Enzyme Studies : It has been utilized in enzyme-substrate interaction studies, serving as a probe to investigate various biochemical pathways. For instance, it has been tested for its ability to inhibit allosteric kidney-type glutaminase (GLS), showcasing potential as a therapeutic agent in metabolic disorders .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

- Synthesis of Derivatives : It can be coupled with other compounds to create derivatives with enhanced properties. For example, analogs of this compound have been synthesized to explore their efficacy as GLS inhibitors .

- Functionalization : The presence of both amino and carboxylic acid groups allows for further functionalization, making it versatile in creating complex molecules for pharmaceutical applications.

Case Study 1: Inhibition of Glutaminase

A study focused on synthesizing novel GLS inhibitors highlighted the role of this compound as an intermediate compound. The synthesized derivatives exhibited varying degrees of inhibitory activity against GLS, with some showing IC50 values as low as 50 nM, indicating potent inhibition . This underscores the compound's utility in developing targeted therapies for cancer treatment.

Case Study 2: Peptide Synthesis

In peptide synthesis applications, this compound has been employed due to its ability to participate in solution-phase peptide synthesis reactions. Its unique structure aids in the formation of stable peptide bonds while maintaining the desired biological activity of the resulting peptides .

Mecanismo De Acción

The mechanism of action of 2-(2-(Dimethylamino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl ring can undergo π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylglycine: A structurally similar compound with a dimethylamino group attached to a glycine moiety.

2-(Dimethylamino)-2-phenylacetic acid: Another related compound with a similar structure but different substitution pattern.

Uniqueness

2-(2-(Dimethylamino)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(2-(Dimethylamino)phenyl)acetic acid, also known as 2-amino-2-(3-(dimethylamino)phenyl)acetic acid, is an organic compound notable for its significant biological activity. The compound's structure includes both an amino group and a dimethylamino group, which enhance its chemical reactivity and biological properties. This article will explore its mechanisms of action, biological targets, and relevant research findings.

- Molecular Formula: C11H15N1O2

- Molecular Weight: Approximately 194.23 g/mol

- Structure: Contains a phenyl ring substituted with a dimethylamino group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances membrane permeability, allowing the compound to reach target sites effectively. This characteristic makes it a valuable probe in studies related to enzyme-substrate interactions and various biological pathways.

Biological Targets and Activities

Research indicates that this compound interacts with multiple biological targets, modulating their activity. The compound has been investigated for various pharmacological effects:

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several key findings:

- Inhibition of COX Enzymes:

- Antimicrobial Testing:

-

Case Studies:

- A study involving the synthesis of thiazole-phenylacetic acid derivatives highlighted the importance of structural modifications in enhancing biological activity. This approach can be applied to synthesize derivatives of this compound for improved efficacy in anti-inflammatory and antimicrobial applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-phenylacetic acid | Lacks dimethylamino group | Different biological activity and membrane permeability |

| 3-(Dimethylamino)phenylacetic acid | Similar structure but lacks amino group | Different reactivity and applications |

| 2-Amino-3-(dimethylamino)propionic acid | Contains an additional carbon in backbone | Affects chemical properties and biological activity |

Propiedades

IUPAC Name |

2-[2-(dimethylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-6-4-3-5-8(9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSBXVQJLSMPKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.